Cas no 315683-77-3 (8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline)

8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline is a heterocyclic compound featuring a thienopyrimidine core linked to a quinoline moiety via an ether bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The presence of the 4-methylphenyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. The fused thienopyrimidine system offers rigidity and π-conjugation, beneficial for optoelectronic applications. Its quinoline component may contribute to metal-chelating capabilities. The compound's modular design allows for further functionalization, enabling tailored modifications for specific research or industrial applications. Its well-defined structure and synthetic accessibility make it a practical choice for exploratory studies in medicinal chemistry and advanced material science.
8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline structure
315683-77-3 structure
Product Name:8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline
CAS No:315683-77-3
MF:C22H15N3OS
MW:369.439003229141
CID:6406968
PubChem ID:1039339
Update Time:2025-06-08

8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline
    • 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl 8-quinolinyl ether
    • Oprea1_407667
    • 5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
    • 315683-77-3
    • AF-399/15539315
    • F1143-3255
    • Z31203783
    • 8-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}quinoline
    • AKOS000807454
    • 4-(quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine
    • Quinoline, 8-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-
    • Inchi: 1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3
    • InChI Key: CTFCXIKAWTUGIM-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2OC2N=CN=C3SC=C(C4=CC=C(C)C=C4)C3=2)C=CC=1

Computed Properties

  • Exact Mass: 369.09358328g/mol
  • Monoisotopic Mass: 369.09358328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 76.1Ų

8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline Pricemore >>

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Additional information on 8-{5-(4-methylphenyl)thieno2,3-dpyrimidin-4-yloxy}quinoline

Professional Introduction to Compound with CAS No. 315683-77-3 and Product Name: 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline

The compound with the CAS number 315683-77-3 and the product name 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound's unique scaffold, combining a quinoline core with a thieno[2,3-d]pyrimidine moiety, positions it as a promising candidate for further exploration in therapeutic interventions.

Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in developing novel pharmacotherapeutics. The structural motif of 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline incorporates elements that are known to exhibit favorable interactions with biological targets. Specifically, the quinoline ring is a well-documented pharmacophore that has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. The integration of this scaffold with a thieno[2,3-d]pyrimidine component introduces additional layers of biological activity, making the compound a multifaceted entity in drug design.

The presence of the 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy substituent is particularly noteworthy. This moiety not only contributes to the compound's structural complexity but also enhances its potential for binding to specific enzymes or receptors. In vitro studies have suggested that derivatives of this class exhibit inhibitory effects on various kinases and other enzymes implicated in cancer progression. The methylphenyl group further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.

Advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking simulations have been performed to evaluate the interactions between 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline and target proteins such as Bruton's tyrosine kinase (BTK), which is a key enzyme in B-cell signaling pathways. The results indicate that this compound can effectively disrupt aberrant signaling cascades associated with certain hematological malignancies.

In addition to its anti-cancer potential, preliminary investigations have explored the antimicrobial properties of this compound. The quinoline-thienopyrimidine hybrid structure exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This dual functionality makes it an attractive candidate for developing novel antibiotics or antifungal agents to combat resistant strains.

The synthesis of 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline involves multi-step organic transformations that showcase the synthetic ingenuity of modern pharmaceutical chemistry. Key steps include the construction of the thieno[2,3-d]pyrimidine core through cyclization reactions, followed by functionalization at the 4-position with a quinoline derivative. The introduction of the 4-methylphenyl group is achieved through selective alkylation or cross-coupling reactions, ensuring regioselectivity and high yield.

The pharmacokinetic profile of this compound is another critical aspect that has been scrutinized. In preclinical studies, it has demonstrated reasonable solubility and bioavailability, suggesting its feasibility for further development into an oral therapeutic agent. Additionally, preliminary toxicology assessments have shown minimal hepatotoxicity and nephrotoxicity at tested doses, indicating a favorable safety profile.

Future directions in research are likely to focus on optimizing synthetic routes to improve scalability and cost-efficiency. Furthermore, exploring derivatives of this compound by modifying substituents or altering the core structure may uncover additional biological activities or enhance existing ones. Collaborative efforts between experimental chemists and computational biologists will be essential in unraveling the full therapeutic potential of this molecule.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds like 8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline. These algorithms can predict molecular properties and assess binding affinities with unprecedented speed and accuracy. By leveraging such tools, researchers can prioritize candidates for experimental validation more efficiently than traditional methods alone.

In conclusion,8-{5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yloxy}quinoline represents a compelling example of how structural innovation in medicinal chemistry can lead to novel therapeutics with broad applications. Its unique combination of pharmacological properties positions it as a valuable asset in ongoing efforts to address unmet medical needs across multiple disease areas.

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